molecular formula C10H21N B13571796 4-propylCyclohexanemethanamine

4-propylCyclohexanemethanamine

Katalognummer: B13571796
Molekulargewicht: 155.28 g/mol
InChI-Schlüssel: LHHXEJXQRYEVNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-PropylCyclohexanemethanamine is an organic compound characterized by a cyclohexane ring substituted with a propyl group and a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-PropylCyclohexanemethanamine typically involves the following steps:

    Formation of 4-Propylcyclohexanone: This intermediate can be synthesized through the alkylation of cyclohexanone with propyl bromide in the presence of a base such as potassium carbonate.

    Reductive Amination: The 4-Propylcyclohexanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium borohydride or hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the reductive amination process.

Analyse Chemischer Reaktionen

Types of Reactions

4-PropylCyclohexanemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexane ring or the amine group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Propylcyclohexanone or 4-Propylcyclohexanoic acid.

    Reduction: 4-Propylcyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-PropylCyclohexanemethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of bioactive molecules and as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-PropylCyclohexanemethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanemethanamine: Lacks the propyl group, resulting in different chemical properties and reactivity.

    4-MethylCyclohexanemethanamine: Substituted with a methyl group instead of a propyl group, leading to variations in steric and electronic effects.

    4-EthylCyclohexanemethanamine: Substituted with an ethyl group, offering a comparison in terms of chain length and its impact on reactivity.

Uniqueness

4-PropylCyclohexanemethanamine is unique due to the presence of the propyl group, which influences its steric and electronic properties. This substitution can affect the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.

Eigenschaften

Molekularformel

C10H21N

Molekulargewicht

155.28 g/mol

IUPAC-Name

(4-propylcyclohexyl)methanamine

InChI

InChI=1S/C10H21N/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8,11H2,1H3

InChI-Schlüssel

LHHXEJXQRYEVNP-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(CC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.